4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid
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Overview
Description
4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methoxy group attached to a benzoic acid core. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the protection process.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the fluorine atom can result in various substituted benzoic acid derivatives.
Scientific Research Applications
4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid has several scientific research applications, including:
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceutical compounds, including potential drug candidates.
Industry: Applied in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid primarily involves its role as a protecting group for amines. The Boc group can be selectively cleaved under acidic conditions, revealing the free amine for further reactions . This selective cleavage is facilitated by the silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid: Another Boc-protected amino acid used in peptide synthesis.
4-(((Tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: A Boc-protected compound used in the synthesis of cyclic peptides.
Uniqueness
4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the benzoic acid core. This combination of functional groups provides distinct reactivity and properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Biological Activity
4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid, also known as Boc-amino acid derivatives, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) group, a fluorine atom at the 2-position, and a methoxy group at the 5-position. The molecular formula is C13H14FNO3, and it has a molar mass of approximately 253.25 g/mol. The presence of the Boc group enhances the stability and solubility of the compound in biological systems.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzoic acid exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Table 1: Antimicrobial Activity Against Selected Bacteria
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
Research has suggested that benzoic acid derivatives can exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. These compounds may modulate pathways involved in inflammation, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Case Study:
In a study involving animal models of inflammation, administration of a related compound demonstrated a significant reduction in edema and inflammatory markers compared to control groups. This suggests that the structural features present in compounds like this compound may contribute to their efficacy in reducing inflammation.
Enzyme Inhibition
Compounds in this class have been explored for their ability to inhibit specific enzymes involved in metabolic pathways. For example, they may act as inhibitors of proteases or kinases, which are critical in various signaling pathways associated with cancer progression.
Table 2: Enzyme Inhibition Activity
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The Boc group enhances lipophilicity, facilitating cellular uptake. Once inside the cell, the compound can participate in various biochemical interactions leading to its antimicrobial and anti-inflammatory effects.
Properties
Molecular Formula |
C13H16FNO5 |
---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H16FNO5/c1-13(2,3)20-12(18)15-9-6-8(14)7(11(16)17)5-10(9)19-4/h5-6H,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
UXDSEXOPSHGQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)F)C(=O)O)OC |
Origin of Product |
United States |
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